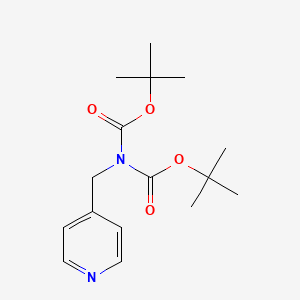

4-(Bis-Boc-aminomethyl)pyridine

Descripción general

Descripción

4-(Bis-Boc-aminomethyl)pyridine is a chemical compound with the linear formula C16H24N2O4 . It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

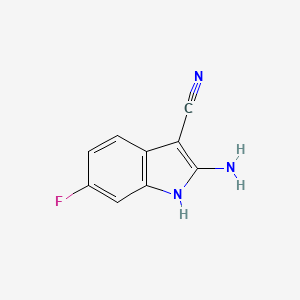

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 4-(Bis-Boc-aminomethyl)pyridine can be analyzed using Gauge-independent atomic orbital (GIAO) 1H and 13C nuclear magnetic resonance (NMR) chemical shift values .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives have been studied extensively. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Aplicaciones Científicas De Investigación

Catalysis

4-(Bis-Boc-aminomethyl)pyridine: is known for its role in catalysis, particularly in asymmetric synthesis. The compound’s structure allows it to act as a ligand, stabilizing metal catalysts and facilitating various catalytic reactions . This has implications for the synthesis of complex organic molecules with high enantiomeric purity, which is crucial in pharmaceuticals.

Drug Development

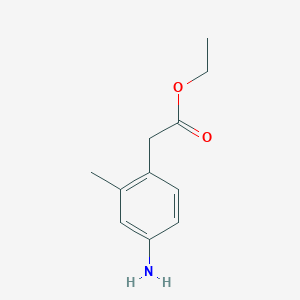

In drug development, 4-(Bis-Boc-aminomethyl)pyridine serves as a versatile building block. Its protected amine groups can be selectively deprotected, allowing for sequential synthetic steps without unwanted side reactions. This property is particularly valuable in the multi-step synthesis of active pharmaceutical ingredients .

Materials Science

The compound finds unique applications in materials science due to its ability to participate in light-initiated radical generation. This can lead to the development of new materials with special properties, such as enhanced conductivity or specific light-absorption characteristics .

Zeolite Synthesis

4-(Bis-Boc-aminomethyl)pyridine: is used as an organic structure-directing agent in the synthesis of zeolites . Zeolites are microporous materials with applications ranging from catalysis to ion exchange and gas separation. The compound helps in forming the desired zeolite framework by directing the assembly of the silica-alumina network.

Synthetic Reactions

In synthetic chemistry, 4-(Bis-Boc-aminomethyl)pyridine is employed in various synthetic reactions. Its reactivity makes it suitable for use in multicomponent reactions, where it can react with multiple reactants to form complex products in a single step.

Organic Chemistry

The Boc-protected amino groups of 4-(Bis-Boc-aminomethyl)pyridine are significant in organic chemistry. They allow for the protection and deprotection of amino groups, which is a critical step in the synthesis of peptides and other nitrogen-containing compounds .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for 4-(Bis-Boc-aminomethyl)pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

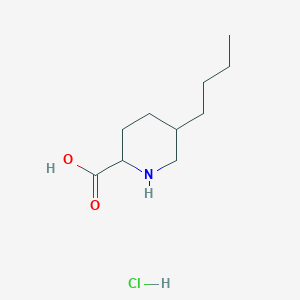

Piperidines, which are related to pyridines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods for pyridine derivatives, including 4-(Bis-Boc-aminomethyl)pyridine.

Propiedades

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(pyridin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)11-12-7-9-17-10-8-12/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFTWWFHVGODND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bis-Boc-aminomethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

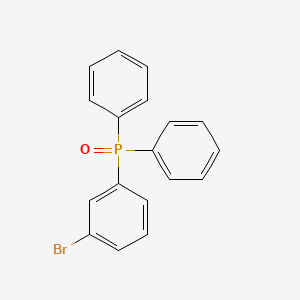

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)